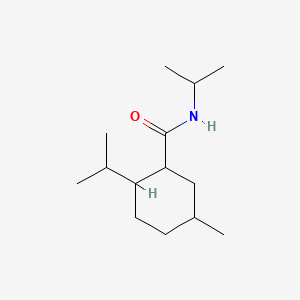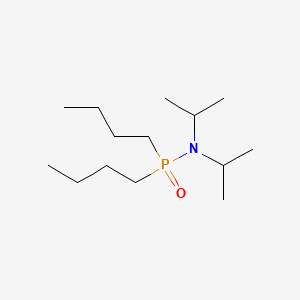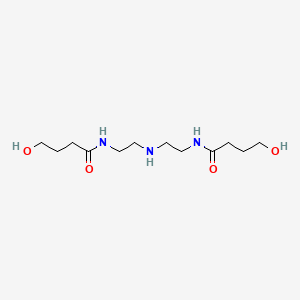
N,2-Bis(isopropyl)-5-methylcyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2-Bis(isopropyl)-5-methylcyclohexanecarboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of isopropyl groups and a methylcyclohexane ring, making it a unique molecule in the field of organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Bis(isopropyl)-5-methylcyclohexanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-methylcyclohexanecarboxylic acid with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent, such as thionyl chloride, to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product in high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of intermediates, followed by the final coupling reaction. Industrial production methods often focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Advanced purification techniques, such as distillation and crystallization, are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N,2-Bis(isopropyl)-5-methylcyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and halogenated derivatives. These products can be further utilized in various chemical processes and applications .
Scientific Research Applications
N,2-Bis(isopropyl)-5-methylcyclohexanecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,2-Bis(isopropyl)-5-methylcyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
N-isopropyl-2,4,6-trinitroaniline: Known for its potential anticancer properties.
N-(2,4,6-trinitrophenyl)-5-methylisoxazole-3-amine: Studied for its biological activities.
N-(3-nitrophenyl)-2,4,6-trinitroaniline: Investigated for its role in apoptosis induction.
Uniqueness
N,2-Bis(isopropyl)-5-methylcyclohexanecarboxamide stands out due to its unique structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
57233-04-2 |
|---|---|
Molecular Formula |
C14H27NO |
Molecular Weight |
225.37 g/mol |
IUPAC Name |
5-methyl-N,2-di(propan-2-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C14H27NO/c1-9(2)12-7-6-11(5)8-13(12)14(16)15-10(3)4/h9-13H,6-8H2,1-5H3,(H,15,16) |
InChI Key |
MTOKWHLXXJOHAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)C(=O)NC(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2,4,5-trichlorophenyl N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]glycinate](/img/structure/B13752153.png)
![methyl 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13752161.png)
![7-Hydroxy-2',3',5',6'-tetramethylspiro[acridine-9(2H),1'-[2,5]cyclohexadiene]-2,4'-dione](/img/structure/B13752162.png)
![6-p-Tolylsulfanyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13752165.png)



